

Application Notes and Protocols: 1,15-Pentadecanediol in Cosmetics and Personal Care

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,15-Pentadecanediol**

Cat. No.: **B013463**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,15-Pentadecanediol (CAS No. 14722-40-8) is a long-chain aliphatic diol with the molecular formula $C_{15}H_{32}O_2$. Its amphiphilic nature, possessing both a long hydrophobic carbon chain and two hydrophilic hydroxyl groups, suggests its utility in cosmetic and personal care formulations as a multifunctional ingredient. Potential applications include its use as an emulsifier, stabilizer, thickener, and skin-conditioning agent.^[1] These application notes provide a framework for evaluating the efficacy and safety of **1,15-Pentadecanediol** and protocols for its incorporation into cosmetic formulations.

Physicochemical Properties

A summary of the key physicochemical properties of **1,15-Pentadecanediol** is presented in Table 1. Its high melting point indicates it is a solid at room temperature, and its solubility profile suggests it is suitable for use in oil-in-water and water-in-oil emulsions.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₃₂ O ₂	[1] [2] [3]
Molecular Weight	244.41 g/mol	[2] [3]
Appearance	Colorless to slightly yellow crystal	[1]
Melting Point	~87 °C	[1]
Solubility	Soluble in alcohol and organic solvents; poorly soluble in water	[1]

Applications in Cosmetics and Personal Care

Based on its chemical structure, **1,15-Pentadecanediol** is proposed to function in the following capacities:

- Emulsifier and Stabilizer: The long carbon chain provides lipophilic properties, while the two hydroxyl groups provide hydrophilic properties, allowing it to stabilize oil and water phases in an emulsion.
- Thickening Agent: Its long-chain structure can increase the viscosity of formulations, contributing to a desirable texture and feel.
- Skin-Conditioning Agent: As a long-chain diol, it may form a film on the skin, helping to reduce transepidermal water loss (TEWL) and improve skin hydration. It may also act as a penetration enhancer for other active ingredients.

Experimental Protocols

The following protocols are designed to evaluate the safety and efficacy of **1,15-Pentadecanediol** for cosmetic applications.

Safety and Irritation Potential

4.1.1. In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD Guideline 439)

This test assesses the potential of **1,15-Pentadecanediol** to cause skin irritation.[\[4\]](#)[\[5\]](#)

Objective: To determine the skin irritation potential of **1,15-Pentadecanediol** by assessing its effect on a reconstructed human epidermis model.

Materials:

- Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)
- Assay medium
- **1,15-Pentadecanediol**
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)
- Negative control (e.g., Phosphate Buffered Saline)
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol

Procedure:

- Pre-incubation: Culture the RhE tissues in assay medium at 37°C and 5% CO₂ overnight.
- Application of Test Material:
 - For the test, apply a defined amount (e.g., 25 mg of solid **1,15-Pentadecanediol** preceded by 25 µL of DPBS to moisten the tissue surface) onto the surface of the RhE tissue.
 - Apply positive and negative controls to separate tissues.
- Incubation: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
- Rinsing: Thoroughly rinse the tissues to remove the test material.

- MTT Assay:
 - Transfer the tissues to a fresh medium containing MTT and incubate for 3 hours.
 - Extract the formazan dye with isopropanol.
- Measurement: Read the absorbance of the extracted formazan at 570 nm.

Data Analysis: Calculate the percentage of viable cells for each treatment group relative to the negative control. A reduction in cell viability below a certain threshold (e.g., 50%) indicates irritation potential.

4.1.2. Human Repeat Insult Patch Test (HRIPT)

This clinical test evaluates the potential of a formulation containing **1,15-Pentadecanediol** to cause skin irritation and sensitization (allergic contact dermatitis) in human subjects.[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Objective: To determine the irritation and sensitization potential of a cosmetic formulation containing **1,15-Pentadecanediol** after repeated application to human skin.

Methodology:

- **Induction Phase:** A patch containing the test formulation is applied to the skin of volunteers for 24-48 hours. This is repeated nine times over a three-week period. The site is scored for any signs of irritation before each new application.
- **Rest Phase:** A two-week period with no patch application follows the induction phase.
- **Challenge Phase:** A single patch with the test formulation is applied to a new, untreated skin site. The site is evaluated for any reaction at 24, 48, 72, and 96 hours after application.

Scoring: Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction).

Efficacy Evaluation

4.2.1. Assessment of Skin Barrier Function

Objective: To evaluate the effect of a formulation containing **1,15-Pentadecanediol** on the skin's barrier function.

Parameters to Measure:

- Transepidermal Water Loss (TEWL): Measures the rate of water evaporation from the skin. A decrease in TEWL indicates an improved barrier function.[9][10][11]
- Stratum Corneum Hydration: Measures the water content of the outermost layer of the skin. An increase in hydration suggests a moisturizing effect.[10]

Protocol:

- Recruit a panel of healthy volunteers.
- Acclimatize subjects to a room with controlled temperature and humidity.
- Measure baseline TEWL and skin hydration on designated test areas (e.g., volar forearm).
- Apply the test formulation containing **1,15-Pentadecanediol** to one area and a placebo formulation to another.
- Measure TEWL and skin hydration at set time points (e.g., 1, 2, 4, and 8 hours) after application.
- Compare the changes from baseline between the test and placebo groups.

4.2.2. Evaluation of Emulsifying and Thickening Properties

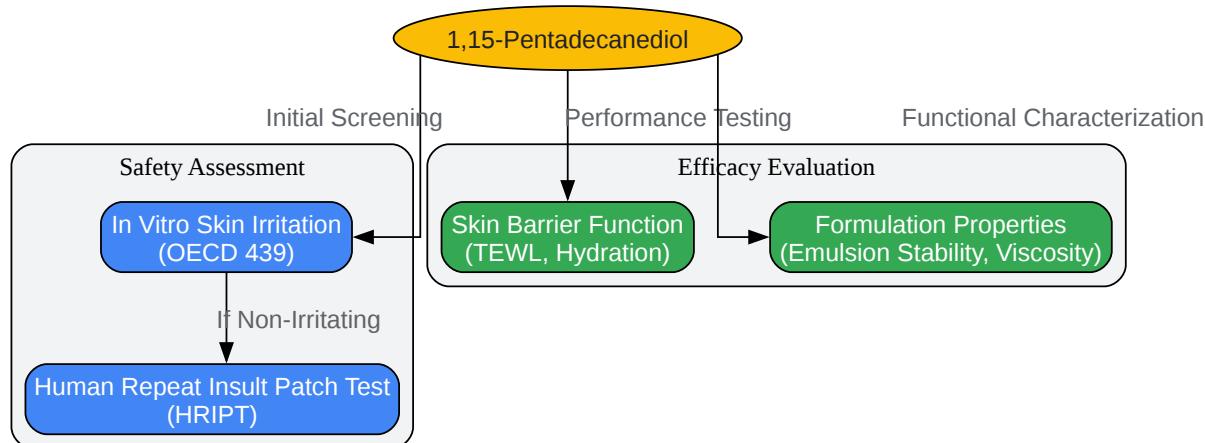
Objective: To characterize the performance of **1,15-Pentadecanediol** as an emulsifier and thickener.

Protocol for Emulsion Stability:

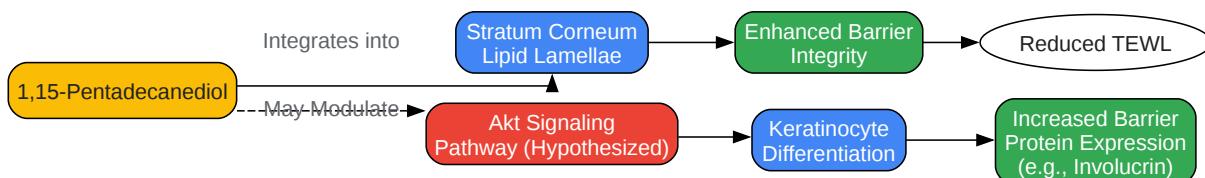
- Prepare a series of oil-in-water emulsions with varying concentrations of **1,15-Pentadecanediol** as the primary emulsifier.

- Observe the emulsions for signs of instability (e.g., creaming, coalescence, phase separation) over a period of time at different storage conditions (e.g., room temperature, 40°C, 4°C).
- Measure droplet size distribution using microscopy or laser diffraction at different time points. A stable emulsion will show minimal change in droplet size.

Protocol for Viscosity Measurement:


- Prepare a simple formulation (e.g., water and **1,15-Pentadecanediol**, or a basic lotion) with varying concentrations of **1,15-Pentadecanediol**.
- Measure the viscosity of each formulation using a viscometer or rheometer at a controlled temperature.
- Plot viscosity as a function of **1,15-Pentadecanediol** concentration to determine its thickening effect.

Proposed Mechanism of Action and Signaling Pathways


While specific signaling pathways for **1,15-Pentadecanediol** have not been elucidated in the available literature, a potential mechanism for its effect on skin barrier function can be hypothesized based on the properties of long-chain lipids.

Long-chain diols may integrate into the lipid lamellae of the stratum corneum. This could enhance the structural integrity of the skin barrier, reducing water loss and protecting against external irritants. Furthermore, by influencing the lipid environment, **1,15-Pentadecanediol** could indirectly modulate signaling pathways involved in keratinocyte differentiation and lipid synthesis, which are crucial for maintaining a healthy skin barrier. One such pathway could involve the Akt signaling pathway, which is known to play a role in keratinocyte differentiation and the expression of barrier proteins like involucrin.[\[12\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for safety and efficacy testing of **1,15-Pentadecanediol**.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for **1,15-Pentadecanediol** on the skin barrier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 2. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 3. 1,15-Pentadecanediol | C15H32O2 | CID 518994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Skin Irritation - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. ftp.cdc.gov [ftp.cdc.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. oatext.com [oatext.com]
- 10. Age-related changes in skin barrier function - quantitative evaluation of 150 female subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 1,15-Pentadecanediol in Cosmetics and Personal Care]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013463#use-of-1-15-pentadecanediol-in-cosmetics-and-personal-care-products>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com